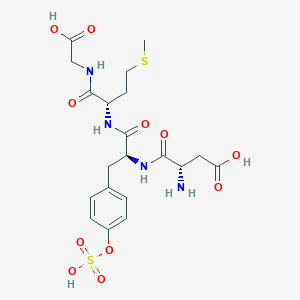

Cholecystokinin Octapeptide (1-4) (sulfated)

Descripción general

Descripción

Cholecystokinin Octapeptide (1-4) (sulfated) is a peptide hormone originally discovered in the gastrointestinal tract. It is a sulfated form of the C-terminal octapeptide fragment of cholecystokinin, which plays a significant role in various physiological functions. This compound is found in high density in the mammalian brain and is involved in the modulation and control of multiple central functions, including anxiety, depression, cognition, and feeding behavior .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cholecystokinin Octapeptide (1-4) (sulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is a critical step, which is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for various research and clinical applications .

Análisis De Reacciones Químicas

Types of Reactions: Cholecystokinin Octapeptide (1-4) (sulfated) undergoes several types of chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The sulfated tyrosine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with substituted tyrosine residues.

Aplicaciones Científicas De Investigación

Biochemical Properties

Cholecystokinin Octapeptide (1-4) (sulfated) interacts with cholecystokinin receptors, primarily CCK1 and CCK2, which are crucial for its biological functions. The sulfated tyrosine residue enhances its binding affinity, facilitating various physiological processes:

- Digestive Functions : It stimulates pancreatic enzyme secretion and gallbladder contraction, thereby playing a vital role in digestion.

- Neurotransmission : In the central nervous system, it acts as a neurotransmitter influencing mood, anxiety, and feeding behavior.

Scientific Research Applications

Cholecystokinin Octapeptide (1-4) (sulfated) has diverse applications across several fields of research:

Biochemistry and Molecular Biology

- Peptide Synthesis : It serves as a model for studying peptide synthesis and modifications.

- Enzyme Interaction Studies : Investigated for its interactions with digestive enzymes like trypsin and chymotrypsin, essential for protein metabolism.

Neuroscience

- Cognitive Function : Recent studies indicate that CCK-8 can alleviate cognitive impairment in geriatric patients by promoting glutamatergic synaptogenesis. It inhibits the activation of microglia and A1 reactive astrocytes, which are linked to neuroinflammation .

- Behavioral Studies : Research shows that CCK-8 influences anxiety-related behaviors and feeding patterns in animal models .

Clinical Research

- Therapeutic Potential : CCK-8 is being explored for its potential in treating gastrointestinal disorders, anxiety, and depression due to its multifaceted roles in both the gut and brain .

- Postoperative Cognitive Recovery : Studies have demonstrated that administration of CCK-8 can enhance cognitive recovery following surgery in aged mice, suggesting its potential as a therapeutic target for delayed neurocognitive recovery .

Case Study 1: Cognitive Impairment in Aged Mice

In a controlled study involving aged mice subjected to surgical trauma, administration of CCK-8 was found to significantly improve cognitive function as measured by performance in the Morris water maze. The peptide's ability to reduce inflammation markers such as tumor necrosis factor alpha was noted as a critical mechanism behind its efficacy .

Case Study 2: Effects on Dopamine Metabolism

Another study examined the effects of sulfated versus non-sulfated forms of cholecystokinin octapeptide on dopamine metabolism in mice. The results indicated that the sulfated form had a more pronounced effect on striatal dopamine levels, suggesting implications for understanding mood disorders and their treatment .

Data Tables

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Biochemistry | Model for peptide synthesis | Insights into peptide modification techniques |

| Neuroscience | Alleviation of cognitive impairment | Promotes synaptogenesis; potential treatment for dNCR |

| Clinical Research | Treatment for gastrointestinal disorders | Explored therapeutic effects on anxiety and depression |

| Behavioral Studies | Influence on feeding behavior | Modulates satiety signals; impacts anxiety levels |

Mecanismo De Acción

The mechanism of action of Cholecystokinin Octapeptide (1-4) (sulfated) involves its interaction with cholecystokinin receptors (CCK1 and CCK2). Upon binding to these receptors, the peptide activates intracellular signaling pathways, including the Gq and Gs protein-coupled pathways. This leads to the modulation of various physiological processes such as enzyme secretion, gallbladder contraction, and neurotransmitter release .

Comparación Con Compuestos Similares

Cholecystokinin Octapeptide (desulfated): Lacks the sulfation on the tyrosine residue, resulting in different biological activity.

Gastrin: Another peptide hormone with similar structure and function but primarily involved in stimulating gastric acid secretion.

Caerulein: A peptide found in amphibians with similar biological activity to cholecystokinin.

Uniqueness: Cholecystokinin Octapeptide (1-4) (sulfated) is unique due to its sulfated tyrosine residue, which is essential for its high affinity binding to CCK receptors and its potent biological activity. This modification distinguishes it from other similar peptides and enhances its physiological effects .

Actividad Biológica

Cholecystokinin (CCK) is a peptide hormone that plays significant roles in digestion and the central nervous system. The octapeptide form, specifically CCK-8, is known for its biological activity, particularly when sulfated. This article delves into the biological activity of Cholecystokinin Octapeptide (1-4) (sulfated), summarizing research findings, mechanisms of action, and clinical implications.

Structure and Properties

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 1143.269 g/mol

- CAS Number: 25126-32-3

Physical Properties:

- Density: 1.4 ± 0.1 g/cm³

- Melting Point: Not available

- Boiling Point: Not available

Cholecystokinin Octapeptide (sulfated) acts primarily through CCK receptors, which are G-protein coupled receptors found in various tissues, including the brain and gastrointestinal tract. The sulfation of the peptide enhances its binding affinity and biological activity compared to its unsulfated counterpart.

Key Findings from Research

- Dopamine Release Modulation:

- Gastrointestinal Effects:

- Central Nervous System Activity:

Data Table: Comparative Biological Activity of CCK Forms

| Property/Activity | CCK-8 (Sulfated) | CCK-8 (Unsulfated) |

|---|---|---|

| Dopamine Release Inhibition | Yes | No |

| Gallbladder Contraction | Yes | Yes |

| Pancreatic Enzyme Secretion | Yes | Yes |

| Appetite Regulation | Yes | Minimal |

| Binding Affinity to CCK Receptors | High | Low |

Case Studies

Case Study 1: Appetite Regulation in Lean Rats

A study conducted by D'Agostino et al. (2016) examined the effects of CCK on appetite control in lean male rats. The findings suggested that sulfated CCK modulated feeding behavior through interactions with leptin signaling pathways, highlighting its potential role in weight management strategies .

Case Study 2: Neurotransmitter Interaction

Markstein and Hökfelt (1984) investigated the interaction between sulfated CCK and dopamine neurons. Their results indicated that the presence of serum albumin was crucial for observing the inhibitory effects on dopamine release, suggesting that the biological activity of sulfated CCK is context-dependent within neural environments .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNVQUAQEBTIEB-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.